molecular formula (C₂₁H₃₉N₇O₁₂)₂ · 3H₂SO₄ B000356 Streptomycin sulfate CAS No. 3810-74-0

Streptomycin sulfate

Cat. No. B000356
CAS RN: 3810-74-0
M. Wt: 679.7 g/mol
InChI Key: QTENRWWVYAAPBI-YCRXJPFRSA-N
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Description

Synthesis Analysis

Streptomycin sulfate's synthesis involves a complex fermentation process utilizing Streptomyces griseus. The production of streptomycin is regulated by a large gene cluster in S. griseus, which includes regulatory genes ensuring the antibiotic's biosynthesis is responsive to the bacterium's environmental and physiological conditions (Liu et al., 2013).

Molecular Structure Analysis

The molecular structure of streptomycin sulfate is characterized by its unique arrangement of multiple functional groups, contributing to its antibiotic activity. This structure enables streptomycin to bind specifically to the bacterial ribosome, thereby hindering the synthesis of vital proteins. The intricate biosynthesis pathway of streptomycin involves the incorporation of nonproteinogenic amino acids through a heptamodular nonribosomal peptide synthetase (NRPS), which is a testament to its complex molecular architecture (Kazmaier & Junk, 2021).

Chemical Reactions and Properties

Streptomycin sulfate's chemical properties, including its reactivity with various agents and stability under different conditions, are central to its function as an antibiotic. Its mechanism of action, primarily through the inhibition of protein synthesis, reflects its chemical interactions at the molecular level with bacterial ribosomes. Although specific chemical reactions of streptomycin sulfate are not detailed in the provided references, the general principles of aminoglycoside antibiotics suggest that its interactions with ribosomal RNA are crucial for its bactericidal effects.

Physical Properties Analysis

The physical properties of streptomycin sulfate, such as solubility in water and stability in various pH conditions, are critical for its formulation and effectiveness as an antibiotic. These properties ensure that streptomycin can be effectively administered and reach the site of infection in active form. The physicochemical characteristics of daptomycin, a related lipopeptide antibiotic, suggest that similar analytical methods could elucidate the physical properties of streptomycin sulfate, including solubility and stability (Tótoli et al., 2015).

Chemical Properties Analysis

The chemical properties of streptomycin sulfate, including its reactivity and interaction with biological molecules, are integral to its antibiotic activity. The understanding of these properties is essential for optimizing its use and developing new antibiotics based on its structure. Insights into the chemical nature of streptomycin can be gained from studying the biosynthesis and action mechanisms of similar antibiotics produced by Streptomyces spp., which reveal the complex interplay between the chemical structure of these molecules and their biological functions (Donald et al., 2022).

Scientific Research Applications

Agricultural Use in Plant Protection

Streptomycin sulfate has been found effective in agriculture, especially for protecting pome fruits from fire blight, a destructive bacterial disease. It's also labeled for suppressing Huanglongbing in Florida. However, due to its solubility in water, it suffers from poor rainfastness after foliar application. A study introduced a novel zinc sulfide (ZnS) nanoparticle-based adjuvant to improve its rainfastness, UV stability, and vascular mobility, maintaining its antibacterial efficacy (Maxwell et al., 2020).

Nanoparticle-Based Drug Delivery Systems

Nanoparticles can be used as carriers for the direct delivery and release of drug agents like streptomycin sulfate. Niosomes, a new drug delivery system, exhibit excellent biofilm penetration and controlled release. Streptomycin sulfate-loaded niosomes showed increased antimicrobial and anti-biofilm activities against various pathogens and exhibited lower cytotoxicity compared to the free drug (Mansouri et al., 2021).

Intranasal Delivery for Improved Bioavailability

The intranasal delivery of streptomycin sulfate (STRS) loaded solid lipid nanoparticles (SLNs) enhances its bioavailability. This method showed significantly higher concentrations in the brain and blood, indicating its potential for treating cerebral tuberculosis (Kumar et al., 2014).

Photothermal Sensing for Antibiotic Detection in Water

A photothermal sensor based on Nb2CTx MXene integrated few-mode fiber coupler was proposed to detect streptomycin sulfate in water. This sensor showed high sensitivity and could be applied for real-time environmental pollutant detection and disease diagnosis (Zhang et al., 2022).

Impact on Soil Microbial Communities

A study assessing the impact of streptomycin sulfate on soil microbial communities beneath treated apple trees found no evidence of any significant effect on the bacterial community structure, diversity, or evenness. This suggests minimal environmental consequences of streptomycin use in agriculture (Shade et al., 2013).

Biosensor Detection in Food

Biosensors based on aptamers have been used for the rapid and accurate detection of streptomycin residue in animal food. These biosensors, offering unique advantages, have shown promise in enhancing food safety and monitoring antibiotic residues (Haishuai et al., 2021).

Safety And Hazards

Streptomycin sulfate may cause an allergic skin reaction and is suspected of damaging the unborn child . It’s important to obtain special instructions before use and not to handle it until all safety precautions have been read and understood .

properties

IUPAC Name

2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C21H39N7O12.3H2O4S/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35;3*1-5(2,3)4/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28);3*(H2,1,2,3,4)/t2*5-,6-,7+,8-,9-,10-,11+,12-,13-,14+,15+,16-,17-,18-,21+;;;/m00.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTENRWWVYAAPBI-YCRXJPFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.C[C@H]1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H]([C@H]2O)O)N=C(N)N)O)N=C(N)N)O[C@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)NC)(C=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H84N14O36S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

57-92-1 (Parent)
Record name Streptomycin sulfate [USP:JAN]
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DSSTOX Substance ID

DTXSID9026053
Record name Streptomycin sulfate (2:3)
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Molecular Weight

1457.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Streptomycin sulfate (2:3) (salt) appears as an antibacterial. White to light gray or pale buff powder with faint amine-like odor.
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
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Solubility

greater than or equal to 0.1 mg/mL at 64 °F (NTP, 1992)
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
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Product Name

Streptomycin sulfate

CAS RN

3810-74-0
Record name STREPTOMYCIN SULFATE (2:3) (SALT)
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/21035
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name Streptomycin sulfate [USP:JAN]
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Record name D-Streptamine, O-2-deoxy-2-(methylamino)-.alpha.-L-glucopyranosyl-(1.fwdarw.2)-O-5-deoxy-3-C-formyl-.alpha.-L-lyxofuranosyl-(1.fwdarw.4)-N1,N3-bis(aminoiminomethyl)-, sulfate (2:3)
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Record name Streptomycin sulfate (2:3)
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Record name Streptomycin sulphate
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Record name STREPTOMYCIN SULFATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
95,100
Citations
TJ Whall - Journal of Chromatography A, 1981 - Elsevier
… 1.1% for the as:_ty of either streptomycin sulfate or dihydrostreptomycin sulfate. The chromatographic bioequivalency data for streptomycin sulfate and dihydrostreptomycin …
Number of citations: 43 www.sciencedirect.com
E Adams, M Rafiee, E Roets, J Hoogmartens - Journal of pharmaceutical …, 2000 - Elsevier
The analysis of streptomycin sulfate using a column packed with base deactivated reversed phase silica gel and ultraviolet (UV) detection at 205 nm is described. The mobile phase …
Number of citations: 36 www.sciencedirect.com
TM McGEE, J Olszewski - Archives of Otolaryngology, 1962 - jamanetwork.com
… number of investigators have studied animals after streptomycin sulfate intoxication to observe the site of the organic lesions. Causse and Berg described the degenerative changes in …
Number of citations: 136 jamanetwork.com
ZS Nurkeeva, VV Khutoryanskiy, GA Mun… - European Journal of …, 2004 - Elsevier
Complex formation between streptomycin sulfate and poly(acrylic acid) has been studied in aqueous solutions by turbidimetric, potentiometric and viscometric methods as well as by …
Number of citations: 49 www.sciencedirect.com
M Mansouri, N Khayam, E Jamshidifar… - … in Bioengineering and …, 2021 - frontiersin.org
… to treat infections is streptomycin sulfate that inhibits both … In this study, niosomes containing streptomycin sulfate were … that 50.0 ± 1.2% of streptomycin sulfate was released from the …
Number of citations: 27 www.frontiersin.org
AA Al-esnawy, KT Ereiba, AM Bakr… - Journal of Molecular …, 2021 - Elsevier
This study aims to the synthesis of a new localized drug delivery system of Bioglass/Chitosan beads as a carrier to an antibiotic drug Streptomycin Sulfate (STRS). In this work, 58S-BG/…
Number of citations: 24 www.sciencedirect.com
AM Ambrose - Proceedings of the Society for Experimental …, 1951 - journals.sagepub.com
… The streptomycin sulfate assayed equivalent to 621 μg of … against the toxicity of streptomycin sulfate in white mice by … of a 10% solution of streptomycin sulfate was 4.8, which was …
Number of citations: 1 journals.sagepub.com
U Holzgrabe, CJ Nap, N Kunz, S Almeling - Journal of pharmaceutical and …, 2011 - Elsevier
… testing of streptomycin sulfate. 12 samples of streptomycin sulfate from different manufacturers were analysed. 21 impurities could be separated and tentatively identified by HPLC–MS. …
Number of citations: 52 www.sciencedirect.com
M Kumar, V Kakkar, AK Mishra, K Chuttani… - International journal of …, 2014 - Elsevier
… a compromised oral bioavailability (BA) of streptomycin sulfate (STRS). Latter instigates its … In the present study, we propose to develop streptomycin sulfate (STRS) loaded solid lipid …
Number of citations: 91 www.sciencedirect.com
F Shiehzadeh, F Hadizadeh, A Mohammadpour… - Journal of Drug Delivery …, 2019 - Elsevier
… Streptomycin sulfate (STP) is a type of AG's used to treat TB by intramuscular (IM) injections. However, because of its side effects resulting in the low patient's compliance, its application …
Number of citations: 16 www.sciencedirect.com

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